N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Overview
Description
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H14N4O7 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.08624880 g/mol and the complexity rating of the compound is 956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Non-Linear Optical Materials
The study of 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, highlights the compound's potential as an organic non-linear optical (NLO) material. It crystallizes in the monoclinic system and exhibits properties that could be relevant for optical applications (Mahalakshmi, Upadhyaya, & Row, 2002).
Solvatochromism and Hydrogen Bonding Effects
Research on N-(4-Methyl-2-nitrophenyl)acetamide demonstrated solvatochromic behavior, highlighting how the compound's interaction with solvents, influenced by hydrogen bonding, affects its infrared spectrum and dipole moment. This underscores the compound's utility in studying solvent effects on molecular properties (Krivoruchka et al., 2004).
Anticancer Drug Design
A study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The compound's crystal structure and intermolecular interactions were elucidated, providing a basis for its anticancer activity via in silico modeling targeting the VEGFr receptor. This research illustrates the compound's potential in the design and development of new anticancer drugs (Sharma et al., 2018).
Green Synthesis and Catalytic Hydrogenation
An investigation into the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation showcases the environmental benefits of employing novel catalysts for the production of chemical intermediates, which could be relevant for the synthesis of similar compounds (Zhang Qun-feng, 2008).
Quantitative Structure-Activity Relationships (QSAR) in Drug Design
A QSAR study on 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for cytotoxic agents against breast cancer highlights how modifications to the compound's structure affect its cytotoxic activity. This research is pertinent for understanding how specific structural features influence biological activity, which could inform the design of analogs with enhanced activity (Modi et al., 2011).
Properties
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4O7/c29-19(12-26-21(30)15-10-9-14(28(34)35)11-17(15)22(26)31)25-18-8-4-7-16-20(18)24(33)27(23(16)32)13-5-2-1-3-6-13/h1-11H,12H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJJKTUXNTHFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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